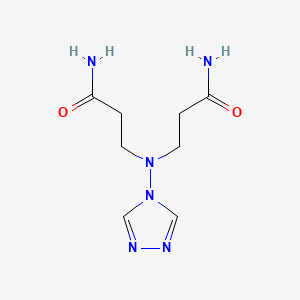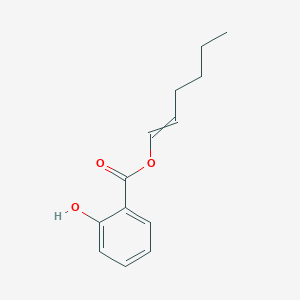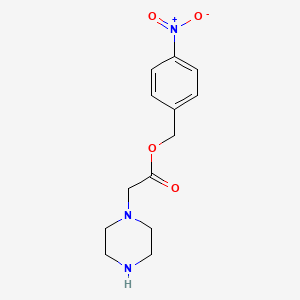
Propanamide, 3,3'-(4H-1,2,4-triazol-4-ylimino)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis-: is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two triazole rings connected by a propanamide group. Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride and a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. One common method starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be advantageous in industrial settings due to its efficiency and ability to reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- is used as a building block for the synthesis of various bioactive triazole-fused heterocycles. These heterocycles have applications in the development of new pharmaceuticals .
Biology: The compound has been studied for its potential biological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties. It has shown promise as a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the production of various chemical intermediates and as a catalyst in organic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds:
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole structure and have comparable biological activities.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound also contains triazole rings and is used in the synthesis of coordination polymers.
Uniqueness: Propanamide, 3,3’-(4H-1,2,4-triazol-4-ylimino)bis- is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its dual triazole rings provide versatility in chemical reactions and biological activities, making it a valuable compound in various fields of research .
Propriétés
| 131706-28-0 | |
Formule moléculaire |
C8H14N6O2 |
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
3-[(3-amino-3-oxopropyl)-(1,2,4-triazol-4-yl)amino]propanamide |
InChI |
InChI=1S/C8H14N6O2/c9-7(15)1-3-13(4-2-8(10)16)14-5-11-12-6-14/h5-6H,1-4H2,(H2,9,15)(H2,10,16) |
Clé InChI |
VNHCEUAHFHWUNE-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=CN1N(CCC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)

![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)

![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)


![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)
